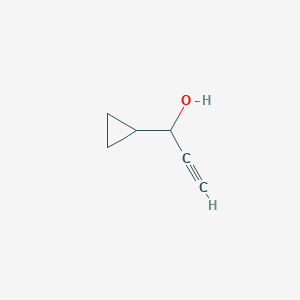

1-Cyclopropylprop-2-yn-1-ol

説明

Structure

3D Structure

特性

IUPAC Name |

1-cyclopropylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQRIJRWUCDRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321813 | |

| Record name | 1-cyclopropylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1656-85-5 | |

| Record name | 1656-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclopropylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Cyclopropylprop-2-yn-1-ol chemical properties

An In-Depth Technical Guide to 1-Cyclopropylprop-2-yn-1-ol: Synthesis, Properties, and Synthetic Utility

Introduction

1-Cyclopropylprop-2-yn-1-ol is a chiral secondary alcohol that stands at the intersection of several key structural motifs in modern organic and medicinal chemistry. Its architecture, featuring a stereogenic carbinol center, a metabolically robust cyclopropyl group, and a synthetically versatile terminal alkyne, makes it a highly valuable building block for the synthesis of complex molecular targets. The cyclopropyl ring, in particular, is a sought-after component in drug design for its ability to confer metabolic stability and conformational rigidity.[1] This guide provides a comprehensive technical overview of 1-cyclopropylprop-2-yn-1-ol, detailing its synthesis, chemical properties, and broad-ranging applications for researchers, scientists, and drug development professionals.

It is important to note that while the synthetic routes to this molecule are well-established in principle, specific experimental spectroscopic and physicochemical data for this exact compound are limited in publicly accessible literature. Therefore, this guide combines available data with well-established principles of organic chemistry and data from analogous structures to provide a robust and predictive profile.

Section 1: Chemical Identity and Physicochemical Properties

Proper identification and an understanding of the fundamental physicochemical properties are paramount for the effective use of any chemical entity in a research and development setting.

Table 1: Chemical Identifiers for 1-Cyclopropylprop-2-yn-1-ol

| Identifier | Value |

| IUPAC Name | 1-cyclopropylprop-2-yn-1-ol |

| CAS Number | 1656-85-5 (for racemic form)[1] |

| Molecular Formula | C₆H₈O[1] |

| Molecular Weight | 96.13 g/mol [1] |

Table 2: Physicochemical Properties of 1-Cyclopropylprop-2-yn-1-ol

| Property | Value | Source & Notes |

| Boiling Point | 78-79 °C at 10 Torr | [1] Experimentally determined under reduced pressure. Boiling point at atmospheric pressure is expected to be significantly higher. |

| pKa (Predicted) | 12.91 ± 0.10 | [1] Predicted value for the hydroxyl proton, indicating weak acidity typical of an alcohol. |

| LogP (Predicted) | 0.39 | [1] Predicted octanol-water partition coefficient, suggesting moderate lipophilicity. |

Section 2: Synthesis of 1-Cyclopropylprop-2-yn-1-ol

The most direct and widely employed method for the synthesis of chiral propargyl alcohols like 1-cyclopropylprop-2-yn-1-ol is the asymmetric addition of a terminal alkyne to an aldehyde.[1][2] This involves the reaction of an ethynyl organometallic reagent with cyclopropanecarboxaldehyde in the presence of a chiral catalyst.

Caption: General workflow for the asymmetric synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol.

Experimental Protocol: Asymmetric Synthesis

This protocol is based on established methods for the asymmetric alkynylation of aldehydes.[1][2]

-

Catalyst Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), a chiral ligand such as (R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL) is dissolved in an anhydrous solvent like dichloromethane (DCM). To this solution, a metal salt, for example, titanium(IV) isopropoxide (Ti(O-iPr)₄), is added, and the mixture is stirred to form the chiral catalyst complex.

-

Reaction Setup: In a separate flame-dried flask under Argon, cyclopropanecarboxaldehyde (1.0 equivalent) is dissolved in anhydrous solvent (e.g., toluene) and cooled to 0 °C.

-

Addition of Reagents: The pre-formed chiral catalyst solution is added to the cooled aldehyde solution. Subsequently, a solution of ethynylmagnesium bromide (typically 0.5 M in THF, ~1.2 equivalents) is added dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.[2]

-

Reaction Monitoring: The reaction is stirred at 0 °C and its progress is monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).[1]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-cyclopropylprop-2-yn-1-ol.[1]

-

Chiral Analysis: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

Section 3: Spectroscopic Properties (Predicted)

Note: The following spectroscopic data are predicted based on established principles and data from analogous compounds, as experimental spectra for 1-cyclopropylprop-2-yn-1-ol are not widely available.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

-

δ ~4.0-4.2 ppm (d, 1H): The proton on the carbon bearing the hydroxyl group (the carbinol proton) is expected to be a doublet, coupled to the methine proton of the cyclopropyl group.

-

δ ~2.5 ppm (s, 1H): The terminal acetylenic proton is typically a sharp singlet.

-

δ ~2.0-3.0 ppm (br s, 1H): The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.

-

δ ~1.0-1.5 ppm (m, 1H): The methine proton of the cyclopropyl group.

-

δ ~0.2-0.8 ppm (m, 4H): The four methylene protons of the cyclopropyl group will appear as complex multiplets in the upfield region, characteristic of cyclopropyl rings.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

-

δ ~85 ppm: The internal sp-hybridized carbon of the alkyne.

-

δ ~75 ppm: The terminal sp-hybridized carbon of the alkyne.

-

δ ~65-70 ppm: The carbinol carbon (C-OH).

-

δ ~15-20 ppm: The methine carbon of the cyclopropyl group.

-

δ ~0-5 ppm: The two methylene carbons of the cyclopropyl group, which are typically found at very high field.[3]

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300-3400 (broad) | O-H | Stretching |

| ~3300 (sharp) | C≡C-H | Stretching |

| ~2100 (weak) | C≡C | Stretching |

| ~1050-1150 | C-O | Stretching |

| ~3080, ~3000 | Cyclopropyl C-H | Stretching |

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 96 corresponding to the molecular formula C₆H₈O would be expected, although it may be of low intensity in electron ionization (EI) mass spectrometry.

-

Major Fragments: Common fragmentation pathways for alcohols include the loss of water (M-18, m/z = 78) and alpha-cleavage. Cleavage of the bond between the carbinol carbon and the cyclopropyl ring would lead to a fragment at m/z = 55.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic versatility of 1-cyclopropylprop-2-yn-1-ol stems from the reactivity of its two key functional groups: the secondary alcohol and the terminal alkyne.

Oxidation to 1-Cyclopropylprop-2-yn-1-one

The secondary alcohol can be readily oxidized to the corresponding ketone, 1-cyclopropylprop-2-yn-1-one, using a variety of standard oxidizing agents. This ynone is a valuable intermediate for further synthetic transformations.

Caption: Oxidation of 1-cyclopropylprop-2-yn-1-ol to the corresponding ynone.

Representative Protocol (PCC Oxidation): To a stirred solution of 1-cyclopropylprop-2-yn-1-ol in anhydrous DCM, pyridinium chlorochromate (PCC, ~1.5 equivalents) is added in one portion. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is then concentrated under reduced pressure to yield the crude ketone, which can be further purified by chromatography.

Alkyne-Based Coupling Reactions

The terminal alkyne is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[4]

Caption: Sonogashira coupling of 1-cyclopropylprop-2-yn-1-ol.

General Protocol: In a Schlenk flask under an inert atmosphere, the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are dissolved in a suitable solvent such as triethylamine or a mixture of THF and an amine base. 1-Cyclopropylprop-2-yn-1-ol (1.1-1.5 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating until completion. After an aqueous work-up, the coupled product is purified by column chromatography.[5]

The terminal alkyne readily undergoes a copper(I)-catalyzed cycloaddition with an azide to form a stable 1,2,3-triazole ring. This highly efficient and regioselective "click" reaction is widely used in bioconjugation and drug discovery.[6]

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 1-cyclopropylprop-2-yn-1-ol.

General Protocol: To a solution of 1-cyclopropylprop-2-yn-1-ol and an organic azide in a solvent mixture such as t-butanol and water, a freshly prepared solution of sodium ascorbate and copper(II) sulfate is added. The reaction is typically stirred at room temperature and is often complete within a few hours. The triazole product can then be isolated by extraction and purified by chromatography or recrystallization.[6]

Meyer-Schuster Rearrangement

Under acidic conditions, propargyl alcohols like 1-cyclopropylprop-2-yn-1-ol can undergo a Meyer-Schuster rearrangement to form α,β-unsaturated aldehydes.[2][7][8] This reaction proceeds through an allenol intermediate.

Caption: Logical workflow for the integration of 1-cyclopropylprop-2-yn-1-ol in a drug discovery program.

Section 6: Safety Information

References

-

Meyer–Schuster rearrangement - Wikipedia. Available at: [Link]

-

The Meyer–Schuster Rearrangement - Organic Reactions. Available at: [Link]

-

Meyer‐Schuster rearrangement and multidirectional reactive mode of propargylic alcohols. - ResearchGate. Available at: [Link]

-

Meyer-Schuster Rearrangement - SynArchive. Available at: [Link]

-

1-Cyclopropylprop-2-en-1-ol | C6H10O | CID 12774540 - PubChem. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. Available at: [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available at: [Link]

-

Click Chemistry Protocols. Available at: [Link]

-

The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem. Available at: [Link]

-

Ethanone, 1-cyclopropyl- - the NIST WebBook. Available at: [Link]

-

Ethanone, 1-cyclopropyl- - the NIST WebBook. Available at: [Link]

-

Alcohols | OpenOChem Learn. Available at: [Link]

-

3-Cyclopropylprop-2-yn-1-ol | C6H8O | CID 2793757 - PubChem. Available at: [Link]

-

(2E)-3-cyclopropylprop-2-en-1-ol | C6H10O | CID 12159811 - PubChem. Available at: [Link]

-

1-Cyclopropylprop-2-en-1-one | C6H8O | CID 534954 - PubChem. Available at: [Link]

-

cyclopropyl alcohol, CAS No. 16545-68-9 - iChemical. Available at: [Link]

-

13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. 1-Cyclopropylprop-2-en-1-ol | C6H10O | CID 12774540 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclopropylprop-2-yn-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-cyclopropylprop-2-yn-1-ol, a chiral secondary alcohol featuring a unique combination of a strained cyclopropyl ring and a reactive terminal alkyne. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications as a versatile building block in medicinal chemistry. Given the limited availability of experimental data for specific enantiomers, this guide also incorporates relevant information on the racemic mixture and analogous structures to provide a thorough context for research and development endeavors.

Introduction: Unveiling a Versatile Building Block

1-Cyclopropylprop-2-yn-1-ol is a fascinating molecule that marries the structural rigidity and metabolic stability of a cyclopropane ring with the synthetic versatility of a propargyl alcohol. The presence of a chiral center at the carbinol carbon further enhances its appeal as a scaffold for the synthesis of complex, three-dimensional molecules with potential therapeutic applications. The cyclopropyl moiety is a well-established bioisostere for various functional groups in drug design, often improving a compound's metabolic profile and target-binding affinity.[1][2][3] Concurrently, the terminal alkyne provides a reactive handle for a plethora of chemical transformations, including cycloadditions, cross-coupling reactions, and functional group interconversions.[4][5] This guide will delve into the core aspects of 1-cyclopropylprop-2-yn-1-ol, providing a foundational understanding for its application in synthetic and medicinal chemistry.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is 1-cyclopropylprop-2-yn-1-ol . When a specific stereoisomer is designated, it is named accordingly, for instance, (1R)-1-cyclopropylprop-2-yn-1-ol or (1S)-1-cyclopropylprop-2-yn-1-ol.

-

Molecular Formula: C₆H₈O

-

Molecular Weight: 96.13 g/mol

-

CAS Number (Racemic): 1656-85-5[6]

The structure consists of a central carbon atom (C1) which is a stereocenter. This carbon is bonded to a hydroxyl group (-OH), a cyclopropyl ring, a hydrogen atom, and an ethynyl group (-C≡CH).

Caption: Racemic synthesis of 1-cyclopropylprop-2-yn-1-ol.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.

-

Grignard Reagent: Ethynylmagnesium bromide (commercially available as a solution in THF, typically 0.5 M) is charged into the dropping funnel. Alternatively, it can be prepared in situ by bubbling acetylene gas through a solution of a suitable Grignard reagent like ethylmagnesium bromide. [7]3. Reaction: Cyclopropanecarboxaldehyde is dissolved in anhydrous tetrahydrofuran (THF) in the reaction flask and cooled to 0 °C in an ice bath.

-

Addition: The ethynylmagnesium bromide solution is added dropwise to the stirred solution of the aldehyde over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure racemic 1-cyclopropylprop-2-yn-1-ol.

Asymmetric Synthesis

For the preparation of enantiomerically enriched 1-cyclopropylprop-2-yn-1-ol, a chiral catalyst is employed during the addition of the ethynyl nucleophile.

Causality Behind Experimental Choices: The choice of a chiral ligand is crucial for inducing enantioselectivity. Ligands such as (R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL) can coordinate to a metal center (e.g., Ti(O-iPr)₄) to create a chiral environment around the reacting aldehyde, directing the nucleophilic attack of the ethynyl Grignard reagent to one face of the carbonyl group. [6]The low reaction temperature (-20 °C to 0 °C) is employed to enhance the enantioselectivity of the reaction.

Caption: Workflow for the asymmetric synthesis of (1R)-1-cyclopropylprop-2-yn-1-ol.

A detailed protocol for the scale-up synthesis of (1R)-1-cyclopropylprop-2-yn-1-ol has been described, utilizing a catalyst system generated in situ from zinc trifluoromethanesulfonate (Zn(OTf)₂) and (+)-N-methylephedrine. [8]

Chemical Reactivity and Synthetic Utility

The dual functionality of 1-cyclopropylprop-2-yn-1-ol makes it a versatile intermediate in organic synthesis.

Reactions of the Hydroxyl Group

-

Oxidation: As a secondary alcohol, 1-cyclopropylprop-2-yn-1-ol can be oxidized to the corresponding ketone, 1-cyclopropylprop-2-yn-1-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. [9][10]* Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis or other etherification protocols.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will yield the corresponding esters.

-

Mitsunobu Reaction: This reaction allows for the stereospecific inversion of the chiral center by reacting the alcohol with a nucleophile in the presence of a phosphine and an azodicarboxylate. [5][11]

Reactions of the Terminal Alkyne

-

Sonogashira Coupling: The terminal alkyne can undergo palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex structures.

-

Click Chemistry: The alkyne moiety is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. [2][4]This reaction is highly efficient and tolerant of a wide range of functional groups.

-

Electrophilic Cyclization: In the presence of electrophiles such as iodine, derivatives of 1-cyclopropylprop-2-yn-1-ol can undergo cyclization to form heterocyclic structures.

Protocol for Iodocyclization:

-

Dissolve the 1-cyclopropylprop-2-yn-1-ol derivative in an anhydrous solvent like acetonitrile.

-

Add a base, such as sodium bicarbonate.

-

Add a solution of iodine in acetonitrile dropwise at room temperature.

-

Stir the reaction until completion, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with an organic solvent, wash, dry, and purify.

Applications in Drug Development

The unique structural features of 1-cyclopropylprop-2-yn-1-ol make it a highly attractive scaffold for medicinal chemistry and drug discovery.

-

Metabolic Stability: The cyclopropyl group is known to enhance metabolic stability by blocking sites of oxidation. [1]* Conformational Rigidity: The rigid cyclopropane ring can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.

-

Bioisosterism: The cyclopropyl group can act as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, allowing for fine-tuning of a molecule's physicochemical properties.

-

Versatile Intermediate: The propargyl alcohol moiety serves as a linchpin for the introduction of further diversity and complexity into a drug candidate. Propargyl alcohols are key intermediates in the synthesis of a variety of bioactive molecules. [12] While there are no FDA-approved drugs that contain the complete 1-cyclopropylprop-2-yn-1-ol scaffold to date, numerous approved drugs incorporate a cyclopropyl ring. [3][13]Examples include drugs for the treatment of hepatitis C, such as grazoprevir and voxilaprevir. [13]

Caption: Integration of 1-cyclopropylprop-2-yn-1-ol in a drug discovery workflow.

Safety and Handling

-

Flammability: As a low molecular weight alcohol, it is likely to be a flammable liquid. Keep away from heat, sparks, and open flames. [14]* Irritation: It may cause skin and eye irritation. [7][14]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or a fume hood.

-

Handling: Handle with care to avoid contact and ingestion.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this or any chemical.

Conclusion

1-Cyclopropylprop-2-yn-1-ol is a chiral building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a cyclopropyl ring and a terminal alkyne offers a rich platform for the creation of diverse and complex molecular architectures. While further research is needed to fully explore its properties and applications, the established synthetic routes and the known reactivity of its constituent functional groups provide a solid foundation for its use in the development of novel therapeutic agents. This guide serves as a valuable resource for scientists and researchers looking to leverage the unique attributes of this promising molecule in their research endeavors.

References

-

PubChem. (n.d.). 1-Cyclopropylprop-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropylprop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

- Brandsma, L., & Verkruijsse, H. D. (1999). Simple Procedures for Ethynylmagnesium Bromide, Ethynyltrialkylsilanes and Ethynyltrialkylstannanes. Synthesis, 1999(11), 1933-1935.

-

NIST. (n.d.). 2-Propen-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclopropylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- El-Gazzar, A. R. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969.

- Li, Z., et al. (2012). Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde.

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

-

Organic Syntheses. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]

- Tsuru, E., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9787-9807.

- Gilles, H. (2014). The Cyclopropyl Group in Medicinal Chemistry.

- Hughes, D. L. (2014). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

-

Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

- Dembinski, R. (2004). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Polish Journal of Chemistry, 78(7), 889-916.

-

Chemistry LibreTexts. (2024). Oxidation of Alcohols. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Multistep Grignard Synthesis Problem. The Organic Chemistry Tutor. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

Airgas. (n.d.). Safety Data Sheet - Cyclopropane. Retrieved from [Link]

-

PubMed. (2010). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Retrieved from [Link]

-

Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]

-

ResearchGate. (2019). Representative examples of FDA‐approved drugs bearing a cyclopropane motif. Retrieved from [Link]

-

Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. 1-Cyclopropylprop-2-en-1-ol | C6H10O | CID 12774540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 12. rawsource.com [rawsource.com]

- 13. CN105985223A - Preparation method for cyclopropyl acetylene - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 1-Cyclopropylprop-2-yn-1-ol

Introduction

1-Cyclopropylprop-2-yn-1-ol is a fascinating small molecule that incorporates a unique combination of strained and unsaturated functionalities. As a chiral propargyl alcohol, it represents a valuable building block in synthetic organic chemistry, with potential applications in the development of novel pharmaceuticals and agrochemicals. The presence of the cyclopropyl ring, a common motif in medicinal chemistry, can impart favorable metabolic stability and conformational rigidity. The terminal alkyne provides a versatile handle for further chemical transformations, such as click chemistry or Sonogashira coupling.

A thorough understanding of the structural features of 1-cyclopropylprop-2-yn-1-ol is paramount for its effective utilization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating and confirming its molecular structure. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 1-cyclopropylprop-2-yn-1-ol. In the absence of readily available experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and data from structurally related analogs to provide a detailed and expert-predicted analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to identify, characterize, and utilize this promising chemical entity.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 1-cyclopropylprop-2-yn-1-ol, with the molecular formula C₆H₈O and a molecular weight of 96.13 g/mol , presents a unique set of spectroscopic signatures. The key structural features to be identified are the cyclopropyl ring, the secondary alcohol, and the terminal alkyne.

Figure 1. Molecular structure of 1-cyclopropylprop-2-yn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-cyclopropylprop-2-yn-1-ol, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Predicted Spectrum

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, methine, hydroxyl, and acetylenic protons. The chemical shifts and coupling patterns can be predicted by analyzing the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for 1-Cyclopropylprop-2-yn-1-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Cyclopropyl CH₂ | 0.2 - 0.7 | m | - |

| Cyclopropyl CH | 0.8 - 1.2 | m | - |

| Hydroxyl OH | 1.5 - 3.5 (variable) | br s | - |

| Acetylenic CH | ~2.5 | d | ~2.5 |

| Carbinol CH | ~4.0 | d | ~2.5 |

Expert Interpretation & Causality:

-

Cyclopropyl Protons (0.2 - 1.2 ppm): The protons on the cyclopropyl ring are expected to appear in the highly shielded (upfield) region of the spectrum, a characteristic feature of this strained ring system.[1] This upfield shift is a consequence of the unique anisotropic magnetic field generated by the ring currents within the cyclopropane moiety. The diastereotopic nature of the methylene protons and their coupling to the methine proton will result in complex multiplets.

-

Hydroxyl Proton (1.5 - 3.5 ppm): The chemical shift of the hydroxyl proton is highly dependent on the concentration, solvent, and temperature, due to variations in hydrogen bonding. It is expected to appear as a broad singlet.[2] In many cases, this signal may not show coupling to the adjacent carbinol proton due to rapid proton exchange.

-

Acetylenic Proton (~2.5 ppm): The terminal acetylenic proton will appear as a doublet, with a characteristic long-range coupling to the carbinol proton through the triple bond (⁴J coupling).

-

Carbinol Proton (~4.0 ppm): The proton on the carbon bearing the hydroxyl group (the carbinol proton) is expected to be the most downfield of the non-aromatic protons due to the deshielding effect of the adjacent oxygen atom. It will appear as a doublet, coupled to the acetylenic proton.

¹³C NMR Spectroscopy: Predicted Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data for 1-Cyclopropylprop-2-yn-1-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 15 - 25 |

| Carbinol CH | 60 - 70 |

| Acetylenic C (quaternary) | 80 - 90 |

| Acetylenic CH | 70 - 80 |

Expert Interpretation & Causality:

-

Cyclopropyl Carbons (5 - 25 ppm): Similar to the protons, the carbons of the cyclopropyl ring are shielded and appear at high field.[3]

-

Carbinol Carbon (60 - 70 ppm): The carbon attached to the hydroxyl group is significantly deshielded and will appear in the characteristic region for secondary alcohols.

-

Acetylenic Carbons (70 - 90 ppm): The sp-hybridized carbons of the alkyne will have chemical shifts in the mid-range of the spectrum. The quaternary carbon will likely be at a slightly higher chemical shift than the terminal, protonated carbon.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 2. Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For 1-cyclopropylprop-2-yn-1-ol, the characteristic vibrations of the hydroxyl and alkyne groups will be the most informative.

Table 3: Predicted IR Absorption Bands for 1-Cyclopropylprop-2-yn-1-ol

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C≡C-H stretch (alkyne) | ~3300 | Strong, Sharp |

| C-H stretch (sp³) | 3000 - 2850 | Medium |

| C≡C stretch (alkyne) | 2150 - 2100 | Weak to Medium |

| C-O stretch (alcohol) | 1200 - 1000 | Strong |

Expert Interpretation & Causality:

-

O-H Stretch (3600 - 3200 cm⁻¹): The broad and strong absorption in this region is a definitive indicator of the hydroxyl group and is due to hydrogen bonding.[4]

-

C≡C-H Stretch (~3300 cm⁻¹): The sharp and strong peak around 3300 cm⁻¹ is characteristic of the stretching vibration of the hydrogen atom attached to a terminal alkyne.[5]

-

C≡C Stretch (2150 - 2100 cm⁻¹): The carbon-carbon triple bond stretch appears in this region. For terminal alkynes, this absorption is typically of weak to medium intensity.

-

C-O Stretch (1200 - 1000 cm⁻¹): A strong absorption in this region corresponds to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.

Experimental Protocol for IR Spectroscopy

Figure 3. Workflow for IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Table 4: Predicted Mass Spectrometry Data for 1-Cyclopropylprop-2-yn-1-ol

| m/z | Predicted Identity |

| 96 | [M]⁺ (Molecular Ion) |

| 95 | [M-H]⁺ |

| 81 | [M-CH₃]⁺ |

| 67 | [M-C₂H₅]⁺ or [C₅H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |

Expert Interpretation & Causality:

-

Molecular Ion ([M]⁺, m/z 96): The molecular ion peak should be observable, confirming the molecular weight of the compound.

-

[M-H]⁺ (m/z 95): Loss of a hydrogen atom is a common fragmentation pathway.

-

Fragmentation of the Cyclopropyl Ring: The cyclopropyl group can undergo fragmentation, leading to characteristic ions. The loss of a methyl group (m/z 81) or an ethyl group (m/z 67) from the molecular ion after rearrangement is plausible. The cyclopropyl cation itself (m/z 41) is also a likely fragment.

-

Loss of Water: While not listed in the table, the loss of a water molecule from the molecular ion ([M-H₂O]⁺, m/z 78) is a common fragmentation pathway for alcohols, although it may be of low intensity.

Experimental Protocol for Mass Spectrometry

Figure 4. Workflow for mass spectrometry data acquisition.

Conclusion

The spectroscopic characterization of 1-cyclopropylprop-2-yn-1-ol relies on the synergistic interpretation of NMR, IR, and MS data. This guide has provided a detailed, expert-predicted analysis of the expected spectroscopic signatures of this molecule, grounded in the established principles of chemical spectroscopy and supported by data from analogous compounds. The predicted ¹H and ¹³C NMR spectra will reveal the detailed carbon-hydrogen framework, with the cyclopropyl protons and carbons appearing in the characteristic upfield region. IR spectroscopy will confirm the presence of the key hydroxyl and terminal alkyne functional groups through their distinctive absorption bands. Mass spectrometry will verify the molecular weight and provide insights into the fragmentation patterns, further corroborating the proposed structure. The experimental protocols outlined herein provide a robust framework for researchers to acquire high-quality data for this and similar molecules. A comprehensive understanding of these spectroscopic features is essential for any scientist working with this versatile and promising chemical building block.

References

-

¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... - ResearchGate. Available at: [Link]

-

17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]

-

CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed. Available at: [Link]

-

IR spectra for propargyl alcohol embedded in helium nanodroplets.... - ResearchGate. Available at: [Link]

-

Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem. Available at: [Link]

-

Cyclopropanemethanol | C4H8O | CID 75644 - PubChem. Available at: [Link]

-

Cyclopropyl carbinol - the NIST WebBook. Available at: [Link]

Sources

- 1. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Applications of 1-Cyclopropylprop-2-yn-1-ol: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Unique Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. This technical guide delves into the therapeutic potential of 1-Cyclopropylprop-2-yn-1-ol, a chiral molecule featuring a unique combination of a cyclopropyl group and a propargyl alcohol. While direct biological data on this specific compound is emerging, its structural components have independently demonstrated significant value in the development of therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthetic strategies, and, most importantly, a forward-looking analysis of its potential applications in oncology and neurodegenerative diseases, grounded in the established pharmacology of related compounds.

Molecular Profile and Physicochemical Properties

1-Cyclopropylprop-2-yn-1-ol is a chiral secondary alcohol. The specific enantiomer, (1R)-1-Cyclopropylprop-2-yn-1-ol, is of particular interest for stereospecific interactions with biological targets.[1] The molecule's structure marries the metabolic stability and conformational rigidity of the cyclopropyl group with the synthetic versatility and reactivity of the terminal alkyne.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₈O | PubChem |

| Molecular Weight | 96.13 g/mol | PubChem |

| Boiling Point | 78-79 °C at 10 Torr | LookChem |

| pKa (Predicted) | 12.91 ± 0.10 | LookChem |

| LogP (Predicted) | 0.39 | LookChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| CAS Number (Racemic) | 1656-85-5 | BenchChem[1] |

This table summarizes key physicochemical properties of 1-Cyclopropylprop-2-yn-1-ol, providing a foundational understanding for its behavior in biological systems.

Strategic Advantages in Drug Design

The unique combination of the cyclopropyl and alkynyl functionalities in 1-Cyclopropylprop-2-yn-1-ol offers several strategic advantages for drug design:

-

Enhanced Metabolic Stability : The cyclopropyl group is known to block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially increasing the half-life of a drug candidate.[2]

-

Conformational Rigidity : The three-membered ring of the cyclopropyl group restricts the molecule's conformation, which can lead to higher binding affinity and selectivity for its biological target.

-

Synthetic Versatility : The terminal alkyne serves as a versatile handle for a variety of chemical modifications, including "click chemistry" reactions, enabling the efficient synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Bioisosteric Replacement : The cyclopropyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

-

Target Interaction : The linear and rigid nature of the alkyne can act as a spacer to optimally position other pharmacophoric elements for interaction with a target protein. Furthermore, the alkyne itself can participate in binding interactions.

Asymmetric Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol

The stereochemistry of a chiral drug is critical for its efficacy and safety. The enantioselective synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol is therefore a crucial step in its development as a therapeutic agent. A robust method for this is the asymmetric addition of an alkynyl nucleophile to cyclopropanecarboxaldehyde.

Experimental Protocol: Asymmetric Alkynylation

This protocol is based on the well-established Carreira reaction, which utilizes a catalyst system generated in situ from zinc trifluoromethanesulfonate (Zn(OTf)₂) and (+)-N-methylephedrine.

Materials:

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

(+)-N-methylephedrine

-

Triethylamine

-

Toluene, anhydrous

-

Trimethylsilylacetylene

-

Cyclopropanecarboxaldehyde

-

Tetrabutylammonium fluoride (TBAF), 1M in THF

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve Zn(OTf)₂ (1.1 eq) and (+)-N-methylephedrine (1.2 eq) in anhydrous toluene. Add triethylamine (2.2 eq) and stir the mixture at room temperature for 1 hour.

-

Alkynylation Reaction: To the catalyst mixture, add trimethylsilylacetylene (1.5 eq) and stir for 30 minutes. Cool the reaction to 0°C and add cyclopropanecarboxaldehyde (1.0 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in THF and add TBAF (1.1 eq). Stir at room temperature for 1 hour.

-

Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure (1R)-1-Cyclopropylprop-2-yn-1-ol.

-

Chiral Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the asymmetric synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol.

Potential Therapeutic Applications: A Mechanistic Perspective

While direct biological studies on 1-Cyclopropylprop-2-yn-1-ol are limited, its structural motifs suggest significant potential in two key therapeutic areas: oncology and neurodegenerative diseases. This is largely based on the established roles of cyclopropyl and alkynyl groups in modulating the activity of key enzymes in relevant signaling pathways.

Oncology: Targeting Immuno-oncology Pathways

A promising avenue for the therapeutic application of 1-Cyclopropylprop-2-yn-1-ol is in the field of immuno-oncology, specifically as a potential inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).

The Role of IDO1 in Cancer:

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[3] In the tumor microenvironment, overexpression of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine.[4] This has two major immunosuppressive effects:

-

T-cell Starvation: Tryptophan is essential for T-cell proliferation and function. Its depletion starves T-cells, leading to their inactivation.

-

Induction of T-regulatory Cells: Kynurenine and its downstream metabolites promote the differentiation of naive T-cells into immunosuppressive T-regulatory cells (Tregs).

By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, allowing the host's immune system to recognize and attack cancer cells.[4]

Rationale for 1-Cyclopropylprop-2-yn-1-ol as an IDO1 Inhibitor:

Recent research has highlighted the strategic incorporation of cyclopropane rings into IDO1 inhibitors to improve both metabolic stability and potency.[2] The cyclopropyl group in 1-Cyclopropylprop-2-yn-1-ol could therefore serve to enhance its pharmacokinetic profile. Furthermore, the propargyl alcohol moiety provides a scaffold that can be further functionalized to optimize binding to the IDO1 active site.

Caption: Proposed mechanism of action for 1-Cyclopropylprop-2-yn-1-ol as an IDO1 inhibitor.

Neurodegenerative Diseases: Modulating the Kynurenine Pathway

The kynurenine pathway is also implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[5][6] In the brain, an imbalance in this pathway can lead to the production of neurotoxic metabolites.

The Kynurenine Pathway in Neurodegeneration:

Two key enzymes in this pathway are Kynurenine Aminotransferase (KAT) and Kynurenine-3-monooxygenase (KMO).

-

KAT converts kynurenine to kynurenic acid (KYNA), which is generally considered neuroprotective as it is an antagonist of ionotropic glutamate receptors.[5][7]

-

KMO shunts kynurenine down a pathway that leads to the production of the neurotoxin quinolinic acid, an NMDA receptor agonist.

In many neurodegenerative conditions, there is a shift towards the KMO pathway, leading to an excess of quinolinic acid and a deficit of KYNA. Therefore, inhibiting KMO or activating KAT are attractive therapeutic strategies.

Rationale for 1-Cyclopropylprop-2-yn-1-ol as a Kynurenine Pathway Modulator:

The development of small molecule inhibitors for kynurenine pathway enzymes is an active area of research.[6] The unique electronic properties of the alkyne in 1-Cyclopropylprop-2-yn-1-ol make it an interesting candidate for interaction with the active sites of these enzymes. For example, irreversible inhibitors of KAT-II have been developed that form a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor.[7] While a reversible inhibitor would be preferable to avoid off-target effects, the reactivity of the alkyne could be harnessed to design potent and selective modulators of either KAT or KMO. The cyclopropyl group would again be expected to confer metabolic stability, a crucial property for a centrally-acting therapeutic.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropyl Group: A Small Ring with a Big Impact in Medicinal Chemistry

A Senior Application Scientist's Guide to Harnessing the Power of a Privileged Motif

In the intricate world of drug discovery and development, the relentless pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Medicinal chemists are constantly seeking structural motifs that can confer advantageous properties upon a drug candidate. Among these, the cyclopropyl group, a simple three-membered carbocycle, has emerged as a uniquely powerful and versatile tool. Its incorporation into drug molecules has a proven track record of overcoming common developmental hurdles, with 18 new chemical entities containing a cyclopropyl group approved by the U.S. Food and Drug Administration (FDA) between 2012 and 2018 alone[1][2][3].

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted roles of the cyclopropyl group in medicinal chemistry. We will delve into its fundamental physicochemical properties, its strategic application as a bioisostere, its profound impact on metabolic stability and pharmacokinetics, and its ability to finely tune drug-target interactions.

The Unique Physicochemical Landscape of the Cyclopropyl Ring

The remarkable utility of the cyclopropyl group stems from its distinct electronic and steric properties, which are a direct consequence of its strained three-membered ring structure. The internal bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, lead to significant angle strain[4]. This strain dictates the group's unique bonding characteristics and reactivity.

Two primary models, the Coulson-Moffitt and the Walsh model, describe the bonding in cyclopropane[5]. The Coulson-Moffitt model proposes "bent bonds," where the C-C bonds are formed by the overlap of sp-hybrid orbitals with increased p-character (sp~5) to accommodate the small bond angles[5]. This model is reminiscent of the banana bond description of double bonds[5]. The Walsh model, on the other hand, describes the C-C bonds as being composed of sp² hybridized orbitals and pure p-orbitals, which also imparts partial double-bond character[4][5].

These bonding models help to explain several key features of the cyclopropyl group:

-

Enhanced π-character: The C-C bonds have significant p-orbital character, giving the ring some properties of a double bond[4][6][7].

-

Short and Strong Bonds: The C-C bonds are relatively short (around 1.51 Å), and the C-H bonds are shorter and stronger than those in alkanes[6][7].

-

Coplanarity: The three carbon atoms of the cyclopropyl ring are coplanar[6][7].

These intrinsic properties are the foundation for the strategic advantages that the cyclopropyl group can confer upon a drug molecule.

The Cyclopropyl Group as a Versatile Bioisostere

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties to enhance its biological activity, is a cornerstone of medicinal chemistry. The cyclopropyl group is a highly effective bioisostere for a variety of common functional groups.

Isostere for Alkenes and Alkynes

Due to its partial double-bond character, the cyclopropyl ring can serve as a rigid and more metabolically stable replacement for an alkene or alkyne[8]. This substitution can lock the conformation of a molecule, which can be crucial for optimal binding to a biological target[9][10].

Isostere for the gem-Dimethyl Group

The cyclobutyl ring is often used in medicinal chemistry as an isostere of the gem-dimethyl group[11]. While not a direct replacement, the cyclopropyl group can also be considered in this context to introduce conformational rigidity and explore structure-activity relationships.

Isostere for Phenyl Rings

In certain contexts, a cyclopropyl group can act as a bioisostere for a phenyl ring. This is particularly relevant when the primary role of the phenyl ring is to act as a spacer and maintain the correct orientation of substituents[12]. Replacing a phenyl ring with a cyclopropyl group can significantly reduce the molecular weight and lipophilicity of a compound, thereby increasing its ligand efficiency[12].

Enhancing Metabolic Stability and Optimizing Pharmacokinetics

One of the most significant contributions of the cyclopropyl group to drug design is its ability to improve metabolic stability[9][10]. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes[13]. This is because the initial hydrogen atom abstraction step, which is often the rate-limiting step in CYP-mediated metabolism, is energetically less favorable for a cyclopropyl C-H bond[13].

A classic example of this is the statin drug, pitavastatin, where a cyclopropyl group is used to divert metabolism away from the major drug-metabolizing enzyme CYP3A4, thus reducing the potential for drug-drug interactions[13].

However, it is important to note that the metabolic fate of a cyclopropyl group can be complex. While generally resistant to oxidation, in some cases, particularly when attached to an amine, the cyclopropyl ring can undergo metabolism leading to the formation of reactive intermediates[13]. For instance, the cyclopropylamine moiety in the antibiotic trovafloxacin was implicated in hepatotoxicity due to CYP-mediated bioactivation[13].

Beyond metabolic stability, the incorporation of a cyclopropyl group can have other beneficial effects on a drug's pharmacokinetic profile, including:

-

Increased Brain Permeability: The small size and lipophilic nature of the cyclopropyl group can sometimes enhance a molecule's ability to cross the blood-brain barrier[6][7].

-

Decreased Plasma Clearance: By blocking metabolic hotspots, the cyclopropyl group can lead to a longer in vivo half-life and reduced plasma clearance[6][7].

-

Modulation of pKa: The electron-withdrawing nature of the cyclopropyl group can alter the pKa of adjacent acidic or basic functional groups, which can influence a drug's absorption, distribution, and efflux by transporters like P-glycoprotein[6][7][14].

Fine-Tuning Drug-Target Interactions for Enhanced Potency and Selectivity

The rigid and conformationally constrained nature of the cyclopropyl group is a powerful tool for optimizing a drug's interaction with its biological target[9][10]. By locking a molecule into a bioactive conformation, the entropic penalty of binding can be reduced, leading to a more favorable binding affinity[6][7].

This conformational restriction can also lead to increased selectivity for the desired target over off-targets, thereby reducing the potential for side effects[6][7][9]. The introduction of a cyclopropyl group can precisely position key pharmacophoric elements for optimal interaction with the binding site.

Furthermore, the unique electronic properties of the cyclopropyl group can influence its interactions with the target. The partial π-character of the C-C bonds can allow for favorable interactions with aromatic residues in the binding pocket.

A notable example of the cyclopropyl group enhancing potency can be seen in inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), where the introduction of a cyclopropyl group led to a three-fold increase in potency[15].

Strategic Incorporation of the Cyclopropyl Group: A Workflow

The decision to incorporate a cyclopropyl group into a drug candidate is a strategic one, often driven by the need to address specific challenges in the drug discovery process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. fiveable.me [fiveable.me]

- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scientificupdate.com [scientificupdate.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 15. Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies | PLOS One [journals.plos.org]

1-Cyclopropylprop-2-yn-1-ol: A Versatile Chiral Building Block for Complex Synthesis

Abstract

Enantiomerically pure propargyl alcohols are powerful intermediates in modern organic synthesis, providing a trifecta of functionality: a stereodefined secondary alcohol, a versatile terminal alkyne, and a flanking group that can significantly influence biological activity. 1-Cyclopropylprop-2-yn-1-ol, in particular, has emerged as a building block of significant interest. The incorporation of a cyclopropyl ring—a motif prevalent in numerous bioactive natural products and pharmaceuticals—offers unique conformational and metabolic advantages.[1] This technical guide provides an in-depth analysis of the synthesis and potential applications of chiral 1-cyclopropylprop-2-yn-1-ol, presenting detailed, field-proven protocols for its preparation and outlining its strategic value for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Advantage of the Cyclopropyl Propargyl Motif

The pursuit of novel molecular architectures with enhanced pharmacological profiles is a central theme in drug discovery. Chiral molecules are of paramount importance, as the stereochemistry of a drug candidate is often critical for its interaction with biological targets.[1] 1-Cyclopropylprop-2-yn-1-ol is a chiral building block that combines three synthetically valuable features into a compact, six-carbon frame:

-

A Defined Stereocenter: The secondary alcohol at the C-1 position provides a handle for introducing chirality, which is fundamental for selective interactions with chiral biological systems like enzymes and receptors.

-

A Versatile Alkyne Terminus: The propargyl group is a linchpin for a multitude of chemical transformations. It readily participates in C-C bond-forming reactions such as cross-coupling, cycloadditions, and nucleophilic additions, allowing for rapid molecular diversification.

-

A Bio-Relevant Cyclopropyl Group: The cyclopropane ring is more than just a small cycloalkane. Its unique electronic properties and conformational rigidity can impart favorable attributes to a parent molecule, including increased metabolic stability by blocking sites of oxidative metabolism, enhanced potency, and improved pharmacokinetic properties.

This guide will detail two primary methodologies for accessing enantiopure 1-cyclopropylprop-2-yn-1-ol: asymmetric synthesis via catalytic alkynylation and kinetic resolution of the racemic alcohol using enzymatic methods. Furthermore, we will explore the synthetic utility of this building block in constructing more complex molecular scaffolds relevant to pharmaceutical development.

Asymmetric Synthesis: Direct Catalytic Enantioselective Alkynylation

One of the most efficient methods for preparing enantiomerically enriched propargyl alcohols is the asymmetric addition of a terminal alkyne to an aldehyde. The Carreira reaction, which utilizes a catalyst system generated in situ from zinc trifluoromethanesulfonate (Zn(OTf)₂) and a chiral ligand, is a robust and scalable method for this transformation.

Causality in Experimental Design: The Carreira Reaction

The success of this asymmetric alkynylation hinges on the formation of a chiral catalyst complex that can effectively discriminate between the two prochiral faces of the aldehyde. In this protocol, (+)-N-methylephedrine, an inexpensive and commercially available chiral amino alcohol, serves as the chiral ligand. The zinc triflate acts as a Lewis acid, activating the cyclopropanecarboxaldehyde towards nucleophilic attack. The coordination of the chiral ligand to the zinc center creates a chiral environment that directs the addition of the alkynyl nucleophile to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the product. Toluene is an excellent solvent for this reaction as it is non-coordinating and allows for the effective formation of the catalyst-substrate complex.

Detailed Experimental Protocol: Asymmetric Alkynylation of Cyclopropanecarboxaldehyde

This protocol is adapted from established methods for the asymmetric synthesis of propargyl alcohols.

Materials:

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

(+)-N-methylephedrine

-

Toluene (anhydrous)

-

Triethylamine (Et₃N)

-

Trimethylsilylacetylene (TMSA)

-

Cyclopropanecarboxaldehyde

-

Tetrabutylammonium fluoride (TBAF), 1 M in THF

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Catalyst Formation: In a flame-dried, round-bottom flask under an argon atmosphere, add Zn(OTf)₂ (1.1 eq) and (+)-N-methylephedrine (1.2 eq). Add anhydrous toluene to form a slurry. Stir the mixture at room temperature for 2 hours.

-

Reaction Assembly: To the catalyst slurry, add triethylamine (2.0 eq) and cool the mixture to 0 °C. Add cyclopropanecarboxaldehyde (1.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.5 eq) over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Deprotection: Upon completion, cool the reaction mixture to 0 °C and add a 1 M solution of TBAF in THF (1.5 eq) dropwise. Stir for 1 hour at 0 °C.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-cyclopropylprop-2-yn-1-ol.

-

Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H).

Expected Results

| Parameter | Expected Value |

| Yield | 75-90% |

| Enantiomeric Excess (ee) | >95% |

| Appearance | Colorless to pale yellow oil |

Enzymatic Kinetic Resolution: A Biocatalytic Approach to Enantiopurity

An alternative and highly effective strategy for obtaining enantiopure 1-cyclopropylprop-2-yn-1-ol is the kinetic resolution of the racemic alcohol. This method leverages the high enantioselectivity of enzymes, particularly lipases, to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.

The Principle of Enzymatic Resolution

Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment and the formation of esters in non-aqueous media. In the context of kinetic resolution, a racemic mixture of 1-cyclopropylprop-2-yn-1-ol is treated with an acyl donor in the presence of a lipase. The enzyme's chiral active site preferentially binds and acylates one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched opposite enantiomer. Ideally, the reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining starting material and the product.

Candida antarctica lipase B (CALB), often immobilized and sold under the trade name Novozym 435, is a particularly robust and versatile biocatalyst for the resolution of a wide range of secondary alcohols, including propargyl alcohols.

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic 1-cyclopropylprop-2-yn-1-ol

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Vinyl acetate

-

Methyl tert-butyl ether (MTBE)

-

Celite

Procedure:

-

Reaction Setup: To a solution of racemic 1-cyclopropylprop-2-yn-1-ol (1.0 eq) in MTBE, add Novozym 435 (20 mg per mmol of substrate) and vinyl acetate (0.6 eq).

-

Incubation: Seal the reaction vessel and shake at 30 °C.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed acetate.

-

Termination and Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme through a pad of Celite. Wash the enzyme with fresh MTBE.

-

Separation: Concentrate the filtrate under reduced pressure. The remaining alcohol and the formed acetate can be separated by flash column chromatography on silica gel.

Data Presentation

| Substrate | Conversion (%) | Time (h) | ee (Alcohol) (%) | ee (Acetate) (%) |

| Racemic 1-cyclopropylprop-2-yn-1-ol | ~50 | 24-48 | >99 | >99 |

Synthetic Applications and Future Directions

While specific total syntheses employing 1-cyclopropylprop-2-yn-1-ol are not yet widely reported, its potential as a chiral building block is vast. The synthetic utility of chiral propargyl alcohols is well-documented in the synthesis of numerous bioactive molecules.[2]

Elaboration of the Alkyne Moiety

The terminal alkyne of 1-cyclopropylprop-2-yn-1-ol is a versatile handle for various transformations:

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to introduce aromatic or olefinic substituents.

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important pharmacophores.

-

Reduction: Selective reduction of the alkyne to the corresponding cis- or trans-alkene, or full saturation to the alkane.

-

Mannich Reaction: Reaction with an aldehyde and a secondary amine to form propargyl amines.

Application in the Synthesis of Bioactive Molecules: A Forward-Looking Perspective

The structural motifs present in 1-cyclopropylprop-2-yn-1-ol make it an ideal candidate for the synthesis of antiviral nucleoside analogs. Many successful antiviral drugs are nucleoside analogs that inhibit viral replication.[3][4][5] The chiral alcohol can serve as a scaffold to which a nucleobase can be attached, and the cyclopropyl group can provide the necessary conformational constraints and metabolic stability often sought in such drug candidates.

Conclusion

1-Cyclopropylprop-2-yn-1-ol is a highly valuable and versatile chiral building block. Its efficient preparation in high enantiopurity can be achieved through either asymmetric alkynylation or enzymatic kinetic resolution, providing chemists with reliable access to both enantiomers. The unique combination of a stereocenter, a reactive alkyne, and a metabolically robust cyclopropyl group makes it an attractive starting material for the synthesis of complex and potentially bioactive molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined chiral building blocks will undoubtedly play a crucial role in accelerating the drug discovery process.

References

-

Doherty, J. (2020). Unifying the synthesis of nucleoside analogs. Science, 369(6504), 624-625. Available at: [Link]

-

Tashlitskiy, V. N., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3645. Available at: [Link]

-

Galegov, G. A., et al. (2021). Antiviral nucleoside analogs. Russian Journal of General Chemistry, 91(5), 842-865. Available at: [Link]

-

Raminelli, C., et al. (2004). Kinetic resolution of propargylic and allylic alcohols by Candida antarctica lipase (Novozyme 435). Tetrahedron: Asymmetry, 15(19), 3117-3122. Available at: [Link]

-

Carreira, E. M., et al. (2001). Catalytic in Situ Generation of Zn(II)-Alkynilides under Commercially Available, "Open-Flask" Conditions: A Practical Method for the Asymmetric Alkynylation of Aldehydes. Journal of the American Chemical Society, 123(39), 9687-9688. Available at: [Link]

-

Gonela, U. M., & Yadav, J. S. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry, 44(9), 3535-3551. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 4. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Reactivity of the Terminal Alkyne in 1-Cyclopropylprop-2-yn-1-ol

Abstract

1-Cyclopropylprop-2-yn-1-ol is a chiral secondary alcohol that is emerging as a significant building block in synthetic and medicinal chemistry.[1][2] Its molecular architecture, characterized by a stereogenic carbinol center, a metabolically robust cyclopropyl group, and a synthetically versatile terminal alkyne, presents a unique confluence of reactive sites.[1] This guide provides a comprehensive technical overview of the reactivity centered on the terminal alkyne moiety. We will explore the underlying principles governing its reactivity, delve into key reaction classes with mechanistic insights, and provide field-proven experimental protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable chiral intermediate.

Introduction: Structural Features and Latent Reactivity

The formal IUPAC name for this compound is 1-Cyclopropylprop-2-yn-1-ol. The designation of a specific enantiomer, such as (1R)-1-Cyclopropylprop-2-yn-1-ol, specifies the three-dimensional arrangement of the substituents around the chiral carbon—the carbon bonded to the hydroxyl group, the cyclopropyl ring, the ethynyl group, and a hydrogen atom.[1] This stereochemistry is critical for its interactions with other chiral molecules, particularly biological targets like enzymes and receptors.[1]

The reactivity of the terminal alkyne is governed by two principal features:

-

The Acidic Acetylenic Proton: The sp-hybridized carbon of the terminal alkyne imparts significant acidity to the attached proton (pKa ≈ 25). This allows for facile deprotonation by a suitable base to form a highly nucleophilic acetylide anion.[3]

-

The Electron-Rich Triple Bond: The π-systems of the alkyne are susceptible to attack by electrophiles and can participate in a variety of metal-catalyzed transformations and cycloaddition reactions.

The adjacent cyclopropyl group, a strained three-membered ring, also influences the molecule's reactivity and imparts unique conformational rigidity and metabolic stability, making it a desirable feature in medicinal chemistry.[1][4][5][6]

Physicochemical Properties

While extensive experimental data for specific enantiomers may be limited, the following table summarizes key predicted and known properties for the racemic mixture.

| Property | Value | Source |

| Molecular Formula | C₆H₈O | PubChem |

| Molecular Weight | 96.13 g/mol | PubChem |

| Boiling Point | 78-79 °C at 10 Torr | LookChem |

| pKa (Predicted) | 12.91 ± 0.10 | LookChem |

| LogP (Predicted) | 0.39 | LookChem |

Table 1: Physicochemical properties of 1-Cyclopropylprop-2-yn-1-ol.[1]

Key Reactions of the Terminal Alkyne

The terminal alkyne of 1-Cyclopropylprop-2-yn-1-ol is a versatile functional group that can undergo a wide array of chemical transformations. This section will detail the most synthetically useful reactions, providing mechanistic insights and experimental considerations.

Deprotonation and Nucleophilic Addition (Favorskii Reaction)

The acidity of the terminal alkyne proton allows for its removal by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to generate a potent carbon nucleophile—the corresponding acetylide.[3] This acetylide can then react with various electrophiles, most notably aldehydes and ketones, in a process known as the Favorskii reaction.[7][8] This reaction is a cornerstone for the construction of more complex propargyl alcohols.[7][8]